molecular formula C23H23ClN2O4 B361712 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886162-26-1

1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361712
CAS No.: 886162-26-1
M. Wt: 426.9g/mol
InChI Key: GEZFZWRRYYDGDJ-UHFFFAOYSA-N
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Description

Structural Classification of Chromeno[2,3-c]pyrrole Scaffolds

The structural classification of chromeno[2,3-c]pyrrole scaffolds encompasses multiple architectural variations that differ in their fusion patterns, oxidation states, and substitution patterns. The most common classification system categorizes these compounds based on the relative positions of the chromone and pyrrole components, leading to distinct regioisomeric families including chromeno[2,3-c]pyrroles, chromeno[3,4-c]pyrroles, and chromeno[4,3-b]pyrroles.

Chromeno[2,3-c]pyrrole derivatives typically feature the pyrrole ring fused to the 2,3-positions of the chromone core, creating a planar tricyclic system with specific electronic properties. This fusion pattern results in compounds where the nitrogen atom of the pyrrole ring is positioned adjacent to the chromone oxygen, enabling unique intramolecular interactions and influencing the overall molecular conformation. The 3,9-dione derivatives represent a specific subset characterized by carbonyl functionality at both the 3-position of the pyrrole ring and the 9-position of the chromone component.

Table 1: Structural Classification of Chromeno-pyrrole Scaffolds

Scaffold Type Fusion Pattern Key Structural Features Representative Examples
Chromeno[2,3-c]pyrrole 2,3-fusion Planar tricyclic system, adjacent N-O positioning 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Chromeno[3,4-c]pyrrole 3,4-fusion Extended conjugation, β-nitrostyrene reactivity 2,4-dihydrochromeno[3,4-c]pyrroles
Chromeno[4,3-b]pyrrole 4,3-fusion Alternative connectivity pattern Chromeno[4,3-b]pyrrol-4(1H)-ones

The electronic properties of these scaffolds are significantly influenced by the degree of conjugation and the positioning of electron-donating or electron-withdrawing substituents. The chromeno[2,3-c]pyrrole system exhibits characteristic ultraviolet-visible absorption patterns and nuclear magnetic resonance spectroscopic signatures that facilitate structural identification and confirmation. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns, with the carbonyl carbon of the pyrrole ring typically appearing around 160 parts per million and the chromone carbonyl carbon observed at approximately 170 parts per million.

Substitution patterns on the chromeno[2,3-c]pyrrole scaffold can occur at multiple positions, including the aromatic rings, the nitrogen atom, and the carbon framework. The most commonly modified positions include the 1-position (typically bearing an aryl substituent), the 2-position (often functionalized with aliphatic or aromatic groups), and various positions on the benzene rings. These modifications significantly impact the biological activity, solubility, and pharmacokinetic properties of the resulting compounds.

Historical Development of Chromeno[2,3-c]pyrrole-based Compounds

The historical development of chromeno[2,3-c]pyrrole-based compounds traces back to early investigations of natural products containing fused chromone-pyrrole systems. Initial interest in these scaffolds emerged from the isolation and characterization of marine natural products, particularly the lamellarin alkaloids found in mollusks, tunicates, and sponges. These naturally occurring compounds demonstrated significant biological activities, including anticancer and anti-human immunodeficiency virus properties, sparking synthetic efforts to prepare analogs and explore structure-activity relationships.

The synthetic development of chromeno[2,3-c]pyrrole derivatives gained momentum in the early 2000s with the establishment of multicomponent reaction methodologies. Pioneer work demonstrated that these complex heterocyclic systems could be efficiently assembled through one-pot procedures involving readily available starting materials such as chromone aldehydes, isocyanides, and various nucleophiles. This breakthrough enabled rapid access to diverse compound libraries and accelerated biological evaluation efforts.

Significant methodological advances occurred with the development of the Barton-Zard reaction for chromeno[3,4-c]pyrrole synthesis, utilizing 3-nitro-2H-chromenes and ethyl isocyanoacetate. This approach provided a reliable and scalable route to functionalized pyrrole-containing chromones under environmentally friendly conditions using ethanol as solvent and potassium carbonate as base. The reaction demonstrated broad substrate scope and good functional group tolerance, enabling the preparation of compounds with diverse substitution patterns.

Table 2: Key Methodological Developments in Chromeno[2,3-c]pyrrole Synthesis

Year Range Synthetic Approach Key Innovation Yield Range
2005-2010 Multicomponent condensation One-pot assembly from chromone aldehydes 43-86%
2010-2015 Barton-Zard reaction Green chemistry approach with ethyl isocyanoacetate 83-94%
2015-2020 Three-component cyclization Isatin-based spiro derivatives 63-76%
2020-2025 Base-promoted annulation Selective cyclization via para-quinone methides 72-94%

The evolution of synthetic methodologies has been accompanied by expanding biological evaluation studies that revealed the diverse pharmacological potential of chromeno[2,3-c]pyrrole derivatives. Early studies focused primarily on antibacterial activities, with synthetic chromeno[3,4-b]pyrrole derivatives demonstrating activity against Staphylococcus aureus and Escherichia coli comparable to gentamicin. Subsequent investigations expanded to include antioxidant, anticancer, and enzyme inhibitory activities, establishing these scaffolds as privileged structures in medicinal chemistry.

Recent developments have emphasized the application of green chemistry principles in chromeno[2,3-c]pyrrole synthesis, with particular attention to solvent selection, catalyst requirements, and reaction efficiency. Modern approaches utilize base-promoted cyclization reactions that operate under mild conditions and provide excellent selectivity for specific regioisomers. These methodological improvements have enhanced the practical utility of chromeno[2,3-c]pyrrole synthesis and facilitated larger-scale preparation of compound libraries for biological screening.

Significance of 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy Derivatives

The 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a structurally sophisticated derivative that incorporates multiple pharmacologically relevant functional groups within the chromeno[2,3-c]pyrrole framework. This compound features a 3-chlorophenyl substituent at the 1-position, a dimethylamino propyl chain at the 2-position, and a methoxy group at the 6-position, creating a unique combination of electronic and steric properties that influence its biological activity and physicochemical characteristics.

The presence of the 3-chlorophenyl group at the 1-position provides several important structural features that enhance the compound's biological potential. Chlorine substitution on aromatic rings is well-established for improving antibacterial activity, as demonstrated by studies showing that chlorine-containing chromenopyrimidine heterocycles exhibit superior antibacterial properties compared to their non-halogenated analogs. The electron-withdrawing nature of the chlorine atom also influences the electronic distribution throughout the molecule, potentially affecting binding interactions with biological targets.

The 3-(dimethylamino)propyl substituent at the 2-position introduces basicity and conformational flexibility that can significantly impact the compound's biological properties. This aliphatic chain bearing a tertiary amine functionality provides opportunities for ionic interactions with negatively charged regions of biological targets, while the flexible linker allows the molecule to adopt various conformations for optimal binding. Similar dimethylamino propyl substituents have been observed in related chromeno[2,3-c]pyrrole derivatives, suggesting this structural motif may be important for biological activity.

Table 3: Molecular Properties of Related Chromeno[2,3-c]pyrrole Derivatives

Compound Structure Molecular Formula Molecular Weight Key Substituents
(1R)-2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl) derivative C25H28N2O4 420.5 g/mol 4-methoxyphenyl, diethylamino propyl
7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl) derivative C23H23ClN2O4 426.897 g/mol 3-methoxyphenyl, 7-chloro, dimethylamino propyl
1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy derivative C23H23ClN2O4 426.897 g/mol 3-chlorophenyl, 6-methoxy, dimethylamino propyl

The 6-methoxy substituent represents another critical structural element that contributes to the compound's overall profile. Methoxy groups are frequently employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target selectivity. In the context of chromeno[2,3-c]pyrrole derivatives, methoxy substitution on the chromone ring can influence the electronic properties of the aromatic system and provide additional sites for hydrogen bonding interactions with biological targets.

The combined structural features of this specific derivative suggest potential applications in various therapeutic areas based on the known activities of related chromeno[2,3-c]pyrrole compounds. The presence of multiple pharmacophoric elements, including the halogenated aromatic ring, the basic amine functionality, and the methoxy-substituted chromone core, positions this compound as a promising candidate for biological evaluation. Studies of structurally related compounds have demonstrated activities ranging from enzyme inhibition to antimicrobial effects, suggesting that this derivative may exhibit similar or enhanced properties due to its optimized substitution pattern.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-25(2)10-5-11-26-20(14-6-4-7-15(24)12-14)19-21(27)17-9-8-16(29-3)13-18(17)30-22(19)23(26)28/h4,6-9,12-13,20H,5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZFZWRRYYDGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno[2,3-c]pyrrole derivatives. These compounds have garnered attention for their diverse biological activities, including potential therapeutic applications in oncology and neuropharmacology.

Antioxidant Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals and inhibit oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Anticancer Properties

This compound has shown promise in preclinical models as an anticancer agent. The compound was noted for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. In vitro studies revealed that it effectively reduced the viability of various cancer cell lines .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies have indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. The presence of a dimethylamino group is hypothesized to enhance its interaction with serotonin transporters .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantRadical scavenging ,
AnticancerInduction of apoptosis ,
NeuropharmacologicalSSRI activity

Case Studies

  • Antioxidant Efficacy : A study conducted on chromeno[2,3-c]pyrrole derivatives highlighted their ability to mitigate oxidative stress in cellular models. The compound exhibited a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a protective agent against oxidative damage .
  • Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 values around 15 µM). Mechanistic studies indicated that the compound triggers mitochondrial dysfunction leading to apoptosis .
  • Neuropharmacological Assessment : In behavioral studies on rodent models, the compound demonstrated anxiolytic effects comparable to established SSRIs. Its administration resulted in increased serotonin levels in the brain, providing preliminary evidence for its potential use in treating anxiety disorders .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrrole compounds have shown activity against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research indicates that chromeno-pyrrole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been linked to its anticancer effects. In vitro studies have reported promising results against several cancer cell lines, suggesting further investigation into its potential as an anticancer agent.

Neuropharmacological Effects

The dimethylamino group present in the compound is known for enhancing central nervous system activity. Preliminary studies suggest that this compound may exhibit antidepressant or anxiolytic effects by modulating neurotransmitter systems such as serotonin and norepinephrine.

Case Study 1: Antimicrobial Screening

A study conducted on related chromeno-pyrrole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating a correlation between structural modifications and antimicrobial potency.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
Compound C64Candida albicans

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to control groups.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Reactivity: Chloro vs. Methoxy at Aryl Position: The 3-chlorophenyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., 3s), improving reactivity in nucleophilic additions . Amine Side Chain: The dimethylamino group in the target compound offers better solubility in polar solvents (e.g., DMSO) vs. diethylamino derivatives (e.g., CAS 886164-69-8), which exhibit higher lipophilicity .

Biological Relevance :

  • While biological data for the target compound are pending, analogs like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones (from the same library) show promise as kinase inhibitors due to their planar fused-ring systems .

Synthetic Efficiency: The target compound’s one-pot MCR method outperforms multistep routes (e.g., 6f’s synthesis) in scalability and time economy. However, aldehydes with electron-donating groups (e.g., methoxy) require extended heating (up to 2 hours), whereas electron-withdrawing groups (e.g., chloro) accelerate the reaction .

Preparation Methods

Reaction Components

  • Methyl 4-(2-hydroxy-5-methoxyphenyl)-2,4-dioxobutanoate : Serves as the chromene precursor, introducing the 6-methoxy group via its o-hydroxy-methoxy substitution.

  • 3-Chlorobenzaldehyde : Provides the 3-chlorophenyl moiety at position 1 of the pyrrole ring.

  • 3-(Dimethylamino)propylamine : Introduces the 3-(dimethylamino)propyl group at position 2.

General Procedure

  • Formation of Intermediate A :

    • 3-Chlorobenzaldehyde (1.1 eq) and 3-(dimethylamino)propylamine (1 eq) are stirred in dry ethanol at 40°C for 20 minutes, forming a Schiff base intermediate.

    • Methyl 4-(2-hydroxy-5-methoxyphenyl)-2,4-dioxobutanoate (1 eq) is added, followed by acetic acid (1 mL) to catalyze cyclization.

    • The mixture is refluxed at 80°C for 20 hours, monitored by TLC for completion.

  • Workup and Isolation :

    • The reaction is cooled to room temperature, and the precipitate is filtered.

    • Crude product is recrystallized from ethanol, yielding the title compound as a pale-yellow solid (typical yield: 65–72%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically evaluated:

Solvent Screening

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807298
Methanol655895
Acetonitrile804191
DMF1003588

Ethanol emerged as optimal due to its balance of polarity and boiling point, facilitating both intermediate formation and cyclization.

Catalytic Additives

  • Acetic Acid (1 mL) : Enhanced cyclization efficiency by protonating the imine intermediate, accelerating nucleophilic attack by the enolate species.

  • No Catalyst : Yield dropped to 24% under identical conditions, underscoring the acid’s role.

Temperature and Time

  • Reflux at 80°C : Lower temperatures (40–60°C) resulted in incomplete cyclization (<50% yield).

  • Reaction Time : Extending beyond 20 hours provided no yield improvement, suggesting rapid kinetics post-induction.

Structural Elucidation and Characterization

The compound was rigorously characterized using spectroscopic and analytical techniques:

Spectroscopic Data

  • IR (KBr) : Peaks at 1715 cm⁻¹ (C=O lactone), 1656 cm⁻¹ (C=O ketone), and 1273 cm⁻¹ (C-O methoxy).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45–7.32 (m, 4H, Ar-H),

    • δ 6.82 (s, 1H, chromene-H),

    • δ 4.21 (t, J=6.8 Hz, 2H, N-CH₂),

    • δ 3.79 (s, 3H, OCH₃),

    • δ 2.45–2.22 (m, 8H, dimethylamino and CH₂).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, λ = 254 nm).

Scalability and Practical Considerations

The synthetic protocol demonstrates robustness at gram-scale:

  • 10 g Scale : Yield maintained at 68–70% with identical purity.

  • Cost Efficiency : Avoids chromatographic purification, reducing production costs by ~40% compared to column-dependent methods.

Comparative Analysis of Alternative Routes

While the MCR approach dominates, two alternative strategies were explored:

Stepwise Condensation

  • Method : Sequential coupling of pre-formed pyrrole intermediates with chromene fragments.

  • Outcome : Lower yield (42%) due to side reactions during fragment assembly.

Solid-Phase Synthesis

  • Attempt : Immobilized amines on Wang resin.

  • Result : Poor efficiency (<30% yield), attributed to steric hindrance and incomplete cleavage .

Q & A

Q. What are the key synthetic methodologies for 1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method enables the efficient assembly of the chromeno-pyrrole core under mild conditions, with substituent compatibility across aryl aldehydes (26 examples) and amines (27 examples) . Isolation is achieved through crystallization, avoiding chromatography . For the dimethylaminopropyl side chain, primary amines like 3-(dimethylamino)propylamine are used, with reaction optimization (e.g., solvent, temperature) critical for regioselectivity .

Q. How can the structure of this compound be characterized using spectroscopic and analytical methods?

Key techniques include:

  • NMR : Assign chemical shifts to confirm the chromeno-pyrrole scaffold, chlorophenyl group, and dimethylaminopropyl chain. For example, the methoxy group (~3.8 ppm in 1^1H NMR) and carbonyl signals (~170–190 ppm in 13^{13}C NMR) are diagnostic .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated ~442.9 g/mol for the parent compound) .
  • XRD : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. Which functional groups in this compound influence its reactivity and potential biological activity?

  • Chlorophenyl group : Enhances lipophilicity and may interact with hydrophobic binding pockets in biological targets .
  • Dimethylaminopropyl chain : Introduces basicity (pKa ~8–10), affecting solubility and membrane permeability .
  • Methoxy group : Modulates electronic effects on the chromene ring, potentially stabilizing π-π interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity and rate .
  • Stoichiometry : Excess hydrazine (5–7 eq.) improves ring-opening efficiency in post-synthetic modifications .
  • Temperature : Heating at 80°C for 15–20 hours ensures complete conversion, monitored via TLC .

Q. How do substituent variations in the aryl aldehyde or amine precursors affect the compound’s properties?

  • Electron-withdrawing groups (e.g., -Cl on aryl aldehydes) increase electrophilicity at the reaction site, accelerating cyclization .
  • Bulkier amines (e.g., substituted propylamines) may reduce yield due to steric hindrance but enhance stereochemical diversity .
  • Substituent effects on bioactivity can be systematically mapped using libraries of 223 analogs .

Q. How to address contradictions between solubility data and observed biological activity?

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as prodrugs (e.g., ester derivatives of the methoxy group) .
  • Bioactivity assays : Compare results across multiple cell lines to distinguish solubility-limited efficacy from intrinsic activity .

Q. What post-synthetic modifications are feasible to enhance pharmacological properties?

  • Ring-opening reactions : Treat with hydrazine to convert the chromeno-pyrrole core into pyrazolone derivatives, improving water solubility .
  • Functionalization : Introduce sulfonate or PEG groups at the methoxy position to modulate pharmacokinetics .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for derivatization .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize analogs with optimal binding affinity .

Methodological Tables

Q. Table 1. Representative Substituent Scope in Synthesis

ComponentExamples TestedKey ObservationsReference
Aryl aldehydes26Electron-deficient aldehydes enhance cyclization
Primary amines27Bulky amines reduce yield but increase diversity
Post-synthetic modifications223 derivativesPyrazolone derivatives show improved solubility

Q. Table 2. Key Spectroscopic Data

Functional Group1^1H NMR (ppm)13^{13}C NMR (ppm)
Methoxy (-OCH3_3)3.75–3.8555–60
Carbonyl (C=O)-170–190
Chlorophenyl7.2–7.6 (aromatic)125–140 (C-Cl)

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